Heliotridine

描述

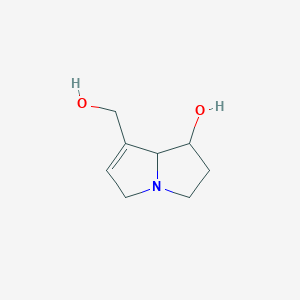

Structure

3D Structure

属性

IUPAC Name |

7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSJELVDQOXCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC=C(C2C1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871670 | |

| Record name | 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1X10+6 mg/L @ 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Mar 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000015 [mmHg], 1.5X10-5 mm Hg @ 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Mar 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | Heliotridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Mar 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

520-63-8 | |

| Record name | Heliotridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

58 °C | |

| Details | Culvenor CC et al; Aust J Chem 23: 1853 (1970) | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis of Heliotridine Type Pyrrolizidine Alkaloids in Plants

Elucidation of Biosynthetic Pathways for Pyrrolizidine (B1209537) Necine Bases

The journey to understanding the biosynthesis of pyrrolizidine necine bases, including heliotridine, has involved intricate tracer studies and enzymatic assays. These investigations have revealed a common pathway that diverges to produce the various necine base structures observed in nature.

Putrescine as a Key Precursor in this compound Biosynthesis

The biosynthesis of the pyrrolizidine ring system begins with the polyamine putrescine. gla.ac.ukencyclopedia.pub Derived from the amino acids L-arginine and L-ornithine through decarboxylation, putrescine serves as the fundamental building block. encyclopedia.pub Feeding experiments using isotopically labeled putrescine in various PA-producing plants, such as Cynoglossum officinale, have demonstrated its direct incorporation into the necine base structure. gla.ac.uk Specifically, studies with [1-¹³C]-putrescine dihydrochloride (B599025) showed enrichment at four carbon atoms (C-3, C-5, C-8, and C-9) of the this compound base in echinatine, confirming that two molecules of putrescine are utilized in the formation of the necine base. gla.ac.uk

Role of Homospermidine Synthase and Related Enzymes

The first committed step in the biosynthesis of pyrrolizidine alkaloids is the formation of homospermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). mdpi.comnih.gov This enzyme facilitates the transfer of an aminobutyl group from spermidine (B129725) to putrescine, yielding homospermidine. nih.gov HSS is a pivotal enzyme as it channels primary metabolites into the specialized PA pathway. nih.govnih.gov

Following the formation of homospermidine, a series of oxidation and cyclization reactions occur. It is proposed that a copper-dependent diamine oxidase oxidizes homospermidine to 4,4′-iminodibutanal. nih.gov This intermediate then undergoes spontaneous or enzyme-catalyzed cyclization to form the pyrrolizidine ring structure. nih.gov The initial cyclization product is likely trachelanthamidine (B129624), which can then be further modified to produce other necine bases. nih.govresearchgate.net The involvement of a diamine oxidase is supported by experiments where inhibitors like 2-hydroxyethylhydrazine (B31387) impeded PA biosynthesis, leading to the accumulation of homospermidine. nih.gov

Stereochemical Aspects of this compound Biosynthesis

The stereochemistry of the necine base is crucial for the biological activity of the resulting pyrrolizidine alkaloid. This compound and its diastereomer, retronecine (B1221780), differ in the stereochemistry at the C-7 position. encyclopedia.pub The specific stereochemical outcome of the biosynthesis is tightly controlled by enzymes.

While spontaneous cyclization of the dialdehyde (B1249045) intermediate would lead to a mixture of stereoisomers, plants typically produce PAs with a specific stereochemical configuration. nih.govresearchgate.net For instance, Heliotropium europaeum almost exclusively produces (+)-heliotridine-type PAs. researchgate.net This stereospecificity suggests that the cyclization and subsequent hydroxylation steps are enzyme-mediated. nih.gov The enzyme homospermidine oxidase (HSO), a copper-containing amine oxidase, has been shown to control the stereospecific cyclization of the pyrrolizidine backbone. researchgate.net

Tracer studies have shown that trachelanthamidine is a precursor for both retronecine and this compound. psu.edu The conversion of trachelanthamidine to these 1,2-unsaturated necine bases involves desaturation and hydroxylation. The precise enzymatic mechanisms that dictate the stereospecific hydroxylation at C-7, leading to either this compound or retronecine, are still under investigation.

Tissue-Specific Localization of this compound Biosynthesis

The biosynthesis of pyrrolizidine alkaloids, including those with a this compound base, is often localized to specific tissues within the plant. The primary site of synthesis can vary significantly between different plant species, and even within different developmental stages of the same plant.

Research has shown that homospermidine synthase (HSS), the key enzyme in the pathway, exhibits a highly specific expression pattern. nih.govnih.gov In some species, such as Symphytum officinale (comfrey) and Cynoglossum officinale (hound's tongue), HSS expression and therefore PA biosynthesis is primarily located in the roots, specifically in the endodermis and pericycle cells. nih.govresearchgate.net In contrast, in Heliotropium indicum, HSS is expressed in the lower epidermis of young leaves and shoots, indicating that PA synthesis occurs in the aerial parts of the plant. nih.govnih.gov

In comfrey (B1233415), it has been demonstrated that two different homospermidine oxidase (HSO) genes are expressed in different organs; one in the young leaves and another in the roots, highlighting a complex spatial regulation of the pathway. researchgate.netresearchgate.net Once synthesized, the PAs are often translocated to other parts of the plant, with the highest concentrations frequently found in the reproductive organs, such as the inflorescences, to protect them from herbivory. nih.govresearchgate.net

Environmental and Genetic Factors Influencing this compound Production

The production and accumulation of this compound and other pyrrolizidine alkaloids are not static but are influenced by a variety of internal and external factors.

Genetic Factors: The genetic makeup of a plant is the primary determinant of its capacity to produce PAs. The presence and expression levels of genes encoding biosynthetic enzymes, such as HSS, are critical. uni-kiel.de The evolution of HSS from deoxyhypusine (B1670255) synthase (DHS) through gene duplication has occurred independently in different plant lineages, leading to variations in the regulation and efficiency of the pathway. nih.govuni-kiel.de

Environmental Factors: Environmental conditions can significantly modulate PA production. Factors such as nutrient availability, light intensity, and water stress can all impact the concentration of these defensive compounds. For example, damage to the plant by herbivores can induce the synthesis of PAs as a defense response. Climatic conditions and the geographical location of the plant can also lead to variations in the types and amounts of PAs produced. e-lactancia.org

The developmental stage of the plant also plays a crucial role, with younger, more vulnerable tissues often containing higher concentrations of PAs. e-lactancia.orgru.nl

Metabolism of Heliotridine Type Pyrrolizidine Alkaloids

Hepatic Metabolic Activation Pathways of Heliotridine-Type Pyrrolizidine (B1209537) Alkaloids

The toxicity of this compound-type PAs is not inherent to the parent compounds but arises from their metabolic activation in the liver. nih.gov This bioactivation process transforms the relatively inert alkaloids into highly reactive molecules.

The initial and rate-limiting step in the metabolic activation of this compound-type PAs is dehydrogenation, a reaction catalyzed by cytochrome P450 (CYP) monooxygenases. nih.govnih.gov Specifically, isoforms such as CYP3A and CYP2B have been identified as key players in this process. nih.govdgra.de This enzymatic reaction involves the hydroxylation of the necine base at either the C-3 or C-8 position. encyclopedia.pubuni-bonn.de This hydroxylation creates an unstable intermediate that rapidly undergoes dehydration. uni-bonn.de

The activity of these CYP enzymes can significantly influence the rate of PA metabolism and, consequently, the susceptibility of an individual or species to PA-induced toxicity. mdpi.com The availability of the PA substrate for these enzymes is also a crucial factor. up.ac.za

The dehydration of the hydroxylated intermediate results in the formation of a highly reactive and toxic metabolite known as a dehydropyrrolizidine alkaloid (DHPA), also referred to as a pyrrolic ester. encyclopedia.pubmdpi.commdpi.com These DHPAs are characterized by a newly formed double bond in the necine base, creating an aromatic pyrrole (B145914) moiety. mdpi.com

DHPAs are potent electrophiles, meaning they are highly reactive towards nucleophilic molecules within the cell, such as proteins and DNA. up.ac.za The electrophilic centers are located at the C-7 and C-9 positions of the pyrrolic ring. up.ac.za The interaction of DHPAs with cellular macromolecules can lead to the formation of adducts, which are considered a primary cause of the cellular damage and toxicity associated with these alkaloids. researchgate.netmdpi.comnih.gov DHPAs can also undergo further hydrolysis to form dehydronecines, which are also toxic but generally less reactive than the parent DHPAs. nih.gov For instance, the metabolism of heliotrine (B1673042), a this compound-type PA, by rat liver microsomes leads to the formation of dehydrothis compound (B1201450) (DHH). nih.govnih.gov

The metabolic conversion pathways are specific to the structure of the pyrrolizidine alkaloid. For this compound-type PAs, the metabolic activation follows the dehydrogenation route described above. encyclopedia.pub This is in contrast to other types of PAs, such as the otonecine-type, which undergo a different bioactivation process involving oxidative N-demethylation due to the presence of a methylated nitrogen in their structure. nih.govuni-bonn.de

Studies have shown that the metabolism of various this compound-type PAs, including lasiocarpine (B1674526) and heliotrine, leads to the formation of a common set of DHP-derived DNA adducts. nih.govnih.gov This suggests a common mechanism of genotoxicity for this class of alkaloids. nih.gov

Detoxification and Elimination Pathways of this compound-Type Pyrrolizidine Alkaloids

One of the primary detoxification pathways for this compound-type PAs is N-oxidation. up.ac.za This reaction is catalyzed by both cytochrome P450 monooxygenases and flavin-containing monooxygenases (FMOs). up.ac.zajfda-online.com The process involves the oxidation of the nitrogen atom in the pyrrolizidine ring to form a pyrrolizidine alkaloid N-oxide (PANO). up.ac.za

PANOs are significantly more water-soluble than their parent tertiary base alkaloids. up.ac.zamdpi.com This increased polarity facilitates their excretion from the body, primarily in the urine. encyclopedia.pubmdpi.com While N-oxidation is generally considered a detoxification step, it is important to note that PANOs can be reduced back to the parent PA, for instance by gut microbes, potentially leading to a cyclical effect. encyclopedia.pubnih.gov This N-oxidation pathway is exclusive to retronecine (B1221780) and this compound-type PAs, as the nitrogen in otonecine-type PAs is methylated. encyclopedia.pubnih.gov

Another significant detoxification pathway involves the hydrolysis of the ester linkages in the PA molecule. up.ac.za This reaction is primarily catalyzed by hepatic microsomal carboxylesterases, although non-specific esterases in the blood may also contribute. encyclopedia.pubmdpi.com

The hydrolysis cleaves the ester bonds, breaking down the PA into its constituent parts: the necine base (e.g., this compound) and the corresponding necic acids. encyclopedia.pub These hydrolysis products are generally considered non-toxic and are readily excreted from the body, often via urination. mdpi.com The susceptibility of a particular PA to hydrolysis is influenced by the structure of its necic acid moiety, with steric hindrance around the ester groups potentially inhibiting the enzymatic process. mdpi.com This hydrolytic pathway is considered a major detoxification route for PAs. nih.gov

Extra-hepatic

The primary site for the metabolic activation and detoxification of this compound-type pyrrolizidine alkaloids (PAs), like other toxic PAs, is the liver. msdvetmanual.comwikipedia.orgmdpi.com Upon ingestion, PAs are readily absorbed from the gastrointestinal tract and transported to the liver via the portal vein. msdvetmanual.comwikipedia.org It is within the hepatocytes that the enzymatic conversions that lead to either detoxification or the formation of reactive, toxic metabolites predominantly occur. wikipedia.orgmerckvetmanual.com

Current scientific evidence indicates that there is no significant metabolic activation of PAs in extra-hepatic tissues. nih.govtandfonline.com Damage observed in organs other than the liver, such as the lungs and kidneys, is generally considered a "spillover" effect. mdpi.cominchem.org This phenomenon involves highly reactive pyrrolic metabolites, generated by cytochrome P450 enzymes in the liver, which are stable enough to be transported through the bloodstream to other organs. mdpi.comnih.govnih.gov For instance, pneumotoxicity associated with certain PAs is understood to be the result of hepatic metabolism, as the lung itself appears unable to bioactivate these compounds. nih.govtandfonline.comnih.gov These liver-derived reactive metabolites can then cause cellular damage in distant tissues, leading to conditions like pulmonary arterial hypertension or megalocytosis in the kidneys. merckvetmanual.comnih.govinchem.org

Comparative Metabolic Profiles Across Pyrrolizidine Alkaloid Structural Types

The metabolic fate and resulting toxicity of pyrrolizidine alkaloids are highly dependent on their chemical structure, specifically the nature of the necine base. The three principal toxic types are retronecine, this compound, and otonecine (B3428663). bund.de While this compound- and retronecine-type PAs are stereoisomers at the C7 position, their metabolic pathways are similar, yet distinct from the otonecine-type. mdpi.com

This compound- and Retronecine-Type PAs: These PAs undergo three primary metabolic transformations:

Hydrolysis: This is a detoxification pathway where carboxylesterases cleave the ester groups, breaking down the alkaloid into its non-toxic necine base (e.g., this compound or retronecine) and corresponding necic acids, which are then readily excreted. wikipedia.orgmdpi.com The steric hindrance provided by branched necic acid chains can inhibit this hydrolysis, making the PA more available for toxic activation. foodstandards.govt.nz

N-oxidation: Catalyzed by both cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs), this pathway converts the tertiary nitrogen of the necine base into an N-oxide. mdpi.comresearchgate.net PA N-oxides are more water-soluble and are generally excreted quickly in the urine, representing another key detoxification route. foodstandards.govt.nzbund.de However, this reaction can be reversible, with N-oxides being reduced back to the parent PA in the gut. nih.gov

Dehydrogenation (Pyrrole Formation): This is the critical toxification pathway. Hepatic CYP enzymes, particularly from the CYP3A and CYP2B subfamilies, catalyze the oxidation of the necine base to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). mdpi.combund.de These electrophilic metabolites can alkylate cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. wikipedia.orgmerckvetmanual.com

Otonecine-Type PAs: The metabolism of otonecine-type PAs differs significantly due to structural constraints:

Hydrolysis: Similar to the other types, the ester bond can be hydrolyzed as a detoxification step. nih.gov

Oxidative N-demethylation (Pyrrole Formation): Unlike retronecine and this compound types, otonecine-type PAs cannot undergo N-oxidation because the nitrogen atom is methylated. mdpi.com Their pathway to toxic pyrrolic esters involves an oxidative N-demethylation of the necine base, which then allows for ring closure and subsequent dehydration to form the reactive species. mdpi.com This is their primary toxification route.

The balance between these activation and detoxification pathways is a crucial determinant of a specific PA's toxicity and varies between species. mdpi.com Retronecine-type PAs have been shown to produce more pyrrole-protein adducts compared to otonecine-type PAs with similar necic acids, indicating that the necine base structure directly impacts toxic potency.

Interactive Data Tables

Table 1: Comparison of Metabolic Pathways Across Pyrrolizidine Alkaloid Structural Types

| Metabolic Pathway | This compound-Type | Retronecine-Type | Otonecine-Type | Pathway Type |

| Hydrolysis | Yes | Yes | Yes | Detoxification |

| N-oxidation | Yes | Yes | No (N is methylated) | Detoxification |

| Dehydrogenation / Pyrrole Formation | Yes (via C-oxidation) | Yes (via C-oxidation) | Yes (via N-demethylation) | Toxification |

Table 2: Key Enzymes and Metabolites in Pyrrolizidine Alkaloid Metabolism

| PA Structural Type | Key Enzymes | Major Toxic Metabolites | Major Detoxification Products |

| This compound-Type | CYP450 (CYP3A, CYP2B), FMOs, Carboxylesterases | Dehydrothis compound (DHH), Pyrrolic Esters | This compound, Necic Acids, this compound N-oxide |

| Retronecine-Type | CYP450 (CYP3A, CYP2B), FMOs, Carboxylesterases | Dehydroretronecine (DHR), Pyrrolic Esters | Retronecine, Necic Acids, Retronecine N-oxide |

| Otonecine-Type | CYP450 (CYP3A4, CYP3A5), Carboxylesterases | Pyrrolic Esters | Otonecine, Necic Acids |

Molecular and Cellular Mechanisms of Heliotridine Type Pyrrolizidine Alkaloid Biological Activity

Genotoxic Mechanisms Induced by Heliotridine-Type Pyrrolizidine (B1209537) Alkaloids

The genotoxicity of this compound-type PAs is a primary driver of their carcinogenic potential. This toxicity is not inherent to the parent compound but arises from its metabolic transformation into highly reactive molecules that can interact with and damage cellular DNA.

Formation of Dehydropyrrolizidine Alkaloid (DHP)-Derived DNA Adducts

The cornerstone of the genotoxicity of this compound-type PAs is their metabolic activation to dehydropyrrolizidine alkaloids (DHPAs), also referred to as pyrrolic esters. nih.govmdpi.com This process is primarily catalyzed by cytochrome P450 enzymes in the liver. mdpi.comjfda-online.com These DHPAs are highly electrophilic and unstable, readily reacting with cellular nucleophiles, including DNA. frontiersin.org

A critical subsequent step is the hydrolysis of these reactive DHPAs to a more stable, yet still reactive, metabolite known as 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). nih.govnih.govnih.gov This DHP metabolite is a key player in the formation of DNA adducts. Mechanistic studies have demonstrated that the metabolism of this compound-type PAs, such as lasiocarpine (B1674526) and heliotrine (B1673042), leads to the formation of a common set of DHP-derived DNA adducts. nih.govnih.gov These adducts are formed when DHP covalently binds to the DNA bases, primarily at the N7 position of guanine (B1146940) and adenine. idexlab.comacs.org The formation of these DHP-derived DNA adducts is considered a crucial event in the initiation of tumors induced by these alkaloids. mdpi.comnih.gov

Research comparing different types of PAs has shown that the level of DHP-derived DNA adduct formation can vary. For instance, the formation from heliotrine was found to be lower than that from retronecine-type PAs like riddelliine and retrorsine. nih.govidexlab.com Nevertheless, the consistent formation of these specific DNA adducts across different tumorigenic PAs suggests they are potential biomarkers for both exposure and carcinogenicity. mdpi.comnih.govnih.gov

Induction of DNA Strand Breaks and DNA-Protein Cross-links

The interaction of reactive PA metabolites with DNA can lead to more extensive damage than simple adduct formation. Dehydropyrrolizidine alkaloids have been shown to induce DNA strand breaks and DNA-protein cross-links (DPCs). jfda-online.comresearchgate.net DPCs are lesions where a protein becomes covalently bound to the DNA, which can severely impede DNA replication and transcription.

Studies have demonstrated that various PAs, including the this compound-type heliosupine, can induce both DPCs and, to a lesser extent, DNA interstrand cross-links (ISCs). usu.edu The formation of these cross-links is a significant contributor to the biological activity of these compounds. usu.edu The ability of these alkaloids to induce cross-links appears to be related to their chemical structure, with macrocyclic diesters generally being more potent than open diesters. usu.eduusu.edu The reactive pyrrolic metabolites of PAs are responsible for forming these cross-links, which are considered a key aspect of their toxicity. jfda-online.com

Mutagenicity in In Vitro and In Vivo Systems

The DNA damage induced by this compound-type PAs, including adduct formation and cross-linking, can lead to mutations if not properly repaired by the cell. Several PAs, such as heliotrine and lasiocarpine, have been shown to be mutagenic in various experimental systems. jfda-online.com For instance, they have demonstrated mutagenicity in the Salmonella typhimurium (Ames) test in the presence of a metabolic activation system (hepatic S9). jfda-online.com

In vivo studies have further substantiated the mutagenic potential of these compounds. The genotoxic effects, including the formation of DNA adducts, are considered the underlying cause of the mutagenicity and, consequently, the carcinogenicity of these alkaloids. nih.govmdpi.com The phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks, has been used as a quantitative endpoint to assess the in vitro genotoxicity of PAs like lasiocarpine. d-nb.info These in vitro findings can be extrapolated to predict in vivo genotoxicity, highlighting the value of such assays in risk assessment. d-nb.info

Cytotoxic Mechanisms of this compound-Type Pyrrolizidine Alkaloids

In addition to their genotoxic effects, this compound-type PAs also exhibit significant cytotoxicity, leading to cell death. This cytotoxicity is intricately linked to the same reactive metabolites responsible for genotoxicity, but the cellular targets and downstream consequences differ.

Role of Oxidative Stress and Glutathione (B108866) Depletion in Cytotoxicity

Another critical mechanism of PA-induced cytotoxicity is the induction of oxidative stress. mdpi.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The metabolic activation of PAs can lead to the generation of ROS.

A key factor in this process is the depletion of glutathione (GSH), a major intracellular antioxidant. mdpi.com The reactive DHPA metabolites can be conjugated with GSH in a detoxification reaction catalyzed by glutathione S-transferases. mdpi.comfrontiersin.org While this is a protective mechanism, excessive formation of these reactive metabolites can deplete the cellular pool of GSH. mdpi.comsemanticscholar.org When GSH levels are significantly reduced, the cell's ability to neutralize ROS is compromised, leading to oxidative damage to lipids, proteins, and DNA, ultimately contributing to cell death. mdpi.comsemanticscholar.org Studies have shown a concentration-dependent depletion of glutathione in response to PA exposure, which is indicative of oxidative stress. semanticscholar.org This depletion can lead to mitochondrial damage and trigger apoptosis (programmed cell death). semanticscholar.orgresearchgate.net

Hepatotoxicity Mechanisms of this compound-Type Pyrrolizidine Alkaloids

This compound-type pyrrolizidine alkaloids (PAs), a class of natural toxins found in numerous plant species, are well-documented for their potent hepatotoxicity. jfda-online.comresearchgate.net The liver is the primary target organ for the toxic effects of these compounds. foodstandards.govt.nz The toxicity is not caused by the parent alkaloid but by its metabolic products formed in the liver. foodstandards.govt.nzinchem.org

The metabolic activation of this compound-type PAs is a critical step in their toxicity. This process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, converts the alkaloids into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids. encyclopedia.pubresearchgate.net These reactive metabolites can then bind to cellular macromolecules like proteins and DNA, leading to cellular damage and initiating the cascade of events that result in liver injury. wikipedia.orgnih.gov

Pathogenesis of Hepatic Veno-occlusive Disease (HVOD)

A characteristic and severe manifestation of poisoning by this compound-type PAs is hepatic veno-occlusive disease (HVOD), also known as sinusoidal obstruction syndrome (HSOS). njmonline.nlnih.govamegroups.org This condition is characterized by the blockage of the small veins in the liver, leading to a triad (B1167595) of clinical signs: painful hepatomegaly (enlarged liver), ascites (fluid accumulation in the abdomen), and jaundice. njmonline.nlnih.gov

The pathogenesis of HVOD is initiated by toxic injury to the sinusoidal endothelial cells (SECs) in the liver. nih.govresearchgate.net The reactive pyrrolic metabolites of this compound-type PAs, formed within the hepatocytes, can diffuse into the sinusoids and damage the endothelial lining of these small blood vessels and the terminal hepatic venules. foodstandards.govt.nz This damage leads to the sloughing of endothelial cells, which then travel downstream and physically obstruct the terminal hepatic venules. nih.gov

The injury to the SECs also triggers a prothrombotic and hypofibrinolytic state, further contributing to the occlusion of the sinusoids and venules. researchgate.net This obstruction of blood outflow from the liver leads to sinusoidal congestion, post-sinusoidal portal hypertension, and subsequent hemorrhagic necrosis of the liver parenchyma. nih.gov The clinical manifestations of HVOD are a direct consequence of this underlying vascular occlusion and hepatic congestion. nih.gov

Cellular Injury and Apoptosis in Hepatocytes

In addition to the vascular damage, this compound-type PAs directly induce injury and death in hepatocytes, the main functional cells of the liver. The reactive pyrrolic metabolites can form adducts with proteins within the hepatocytes, impairing their function and leading to cytotoxicity. wikipedia.org

Studies have demonstrated that exposure to this compound-type PAs can induce apoptosis, or programmed cell death, in hepatocytes. mdpi.comresearchgate.net This process is characterized by a series of molecular events, including the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.commdpi.com Research has shown that both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis can be activated by these alkaloids. researchgate.net

The induction of apoptosis appears to be structure-dependent, with diesters of the this compound-type, such as lasiocarpine and heliosupine, exhibiting strong cytotoxic and pro-apoptotic effects. mdpi.com The process involves the disruption of the mitochondrial membrane potential and the release of cytochrome c, which in turn activates the caspase cascade. mdpi.com

Long-term Hepatic Pathological Outcomes

Chronic exposure to low levels of this compound-type PAs can lead to progressive and long-term liver damage. food.gov.uk One of the key long-term outcomes is the development of liver cirrhosis, a condition characterized by extensive fibrosis (scarring), the formation of regenerative nodules, and obliteration of the central and sub-lobular veins. food.gov.ukmdpi.com

The persistent injury and inflammation caused by the alkaloids stimulate the deposition of collagen and other extracellular matrix components, leading to the replacement of healthy liver tissue with scar tissue. This fibrosis disrupts the normal architecture of the liver and impairs its function. While direct evidence linking this compound-type PAs to liver cancer in humans is limited, the chronic inflammation and cellular turnover associated with cirrhosis are known risk factors for the development of hepatocellular carcinoma. foodstandards.govt.nz

Carcinogenic Potential and Mechanisms of this compound-Type Pyrrolizidine Alkaloids

Certain this compound-type pyrrolizidine alkaloids have been identified as having carcinogenic potential. bund.de The International Agency for Research on Cancer (IARC) has classified some PAs, including the this compound-type alkaloid lasiocarpine, as possible human carcinogens (Group 2B). researchgate.netnih.gov

Tumorigenicity Studies in Experimental Models

Numerous studies in experimental animals, primarily rodents, have demonstrated the tumorigenicity of this compound-type PAs. jfda-online.commdpi.com For instance, lasiocarpine has been shown to induce malignant neoplasms in the liver of rats. thegoodscentscompany.com These studies have been instrumental in establishing the carcinogenic potential of this class of compounds. The liver is the primary target organ for tumor induction, although tumors have also been observed in other tissues in some studies. nih.gov

| This compound-Type PA | Experimental Model | Primary Tumor Site | Reference |

| Lasiocarpine | Rats | Liver | thegoodscentscompany.com |

| Heliotrine | Rats | Liver | mdpi.com |

Molecular Events Leading to Carcinogenesis

The carcinogenic activity of this compound-type PAs is believed to be initiated by their genotoxic effects. The reactive pyrrolic metabolites are electrophilic agents that can covalently bind to DNA, forming DNA adducts. bund.demdpi.com These adducts can lead to mutations if not repaired before DNA replication.

A key molecular event is the formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts. mdpi.com It is hypothesized that these DHP-derived DNA adducts are potential biomarkers for the tumorigenicity of pyrrolizidine alkaloids, including those of the this compound type. mdpi.comidexlab.com The formation of these adducts can induce specific types of gene mutations, such as G:C to T:A transversions and tandem base substitutions, which have been observed in genes like p53 and K-ras in tumors from experimental animals. nih.gov

Furthermore, the chronic cellular injury, inflammation, and regenerative proliferation that occur in response to the hepatotoxicity of these alkaloids can create a microenvironment that promotes the clonal expansion of initiated cells, ultimately leading to tumor development. nih.gov The upregulation of genes involved in the DNA damage response and cell cycle regulation has been observed in response to exposure to hepatotoxic PAs, indicating the activation of cellular pathways that can contribute to carcinogenesis. nih.gov

Other Pharmacological Activities and Associated Molecular Mechanisms

Beyond their well-documented toxicity, this compound-type pyrrolizidine alkaloids (PAs) and their derivatives have been investigated for a variety of other pharmacological activities. These effects are often tied to the specific chemical structures of the alkaloids and their interactions with cellular targets.

Antimicrobial Activity (Antibacterial, Antifungal)

Several this compound-type PAs have demonstrated antimicrobial properties against a range of pathogenic bacteria and fungi. rjpharmacognosy.irwikipedia.org The mechanisms underlying this activity are thought to involve the disruption of microbial cell membranes and interactions with essential cellular components. wikipedia.org

Heliotrine, a prominent this compound-type PA, has shown moderate antibacterial activity against several bacterial species, including Escherichia coli, Streptococcus pneumoniae, Bacillus subtilis, Bacillus anthracis, and Staphylococcus aureus. rjpharmacognosy.ir Studies using heliotrine isolated from Heliotropium subulatum reported inhibition zones of 10-15 mm. rjpharmacognosy.ir The same compound exhibited weak antifungal activity against Aspergillus niger, Aspergillus fumigatus, and Penicillium chrysogenum, with inhibition zones of 8-10 mm. rjpharmacognosy.ir Another this compound-type PA, lasiocarpine, isolated from Heliotropium ellipticum, also showed antibacterial effects against Escherichia coli and Enterobacter cloacae. rjpharmacognosy.ir

This compound itself has been identified as having antifungal properties, specifically against Drechslera tetramera. mdpi.com Lasiocarpine N-oxide, a derivative, has shown activity against the fungi Curvularia lunata and Fusarium moniliforme. mdpi.com The antimicrobial activity of PAs is often dependent on the specific alkaloid and the microbial species being tested. For instance, europine, another related PA, displayed antibacterial activity against Escherichia coli and Enterobacter cloacae, and antifungal activity against Aspergillus flavus, Drechslera tetramera, and Fusarium moniliforme. mdpi.com

Table 1: Antimicrobial Activity of this compound-Type PAs and Related Compounds

| Compound | Source Organism | Test Organism | Activity | Reference |

|---|---|---|---|---|

| Heliotrine | Heliotropium subulatum | Escherichia coli, Streptococcus pneumoniae, Bacillus subtilis, Bacillus anthracis, Staphylococcus aureus | Moderate antibacterial (IZ: 10-15 mm) | rjpharmacognosy.ir |

| Heliotrine | Heliotropium subulatum | Aspergillus niger, Aspergillus fumigatus, Penicillium chrysogenum | Weak antifungal (IZ: 8-10 mm) | rjpharmacognosy.ir |

| Lasiocarpine | Heliotropium ellipticum | Escherichia coli, Enterobacter cloacae | Antibacterial | rjpharmacognosy.ir |

| This compound | Heliotropium ellipticum | Drechslera tetramera | Antifungal | mdpi.com |

| Lasiocarpine N-oxide | Heliotropium ellipticum | Curvularia lunata, Fusarium moniliforme | Antifungal | mdpi.com |

| Europine | Heliotropium ellipticum | Escherichia coli, Enterobacter cloacae | Antibacterial | mdpi.com |

| Europine | Heliotropium ellipticum | Aspergillus flavus, Drechslera tetramera, Fusarium moniliforme | Antifungal | mdpi.com |

Antiviral Activity

Certain this compound-type PAs have been screened for their potential to inhibit viral replication. Heliotrine has demonstrated antiviral activity against Poliomyelitis and Vesicular stomatitis viruses. rjpharmacognosy.irtandfonline.com At a concentration of 10 µg/mL, heliotrine was shown to cause a reduction factor of 1x10^3 in viral activity. rjpharmacognosy.ir Similarly, 7-angeloyl heliotrine, another this compound derivative, also exhibited activity against these viruses at the same concentration. tandfonline.com Crude extracts from Heliotropium subulatum, a plant known to contain these alkaloids, showed significant antiviral activity against Coxsackie, Poliomyelitis, and Measles viruses. mdpi.comtandfonline.com

The proposed mechanism for the antiviral action of some polyhydroxylated PAs involves the inhibition of glycosidases, which are enzymes crucial for the replication of certain viruses like HIV. By interfering with these enzymes, the alkaloids can reduce viral load and inhibit cell fusion.

Antitumor Activity of this compound N-Oxides and Analogues

The potential of this compound derivatives as anticancer agents has been a subject of investigation. this compound N-oxides and their synthetic analogues have shown cytotoxic effects against various cancer cell lines. nih.gov The mechanism of action is believed to involve the induction of apoptosis (programmed cell death) through cell cycle arrest and the activation of caspases.

Research on semisynthetic esters of this compound has revealed that the stereochemistry at both the C-7 position of the necine base and the C-2' position of the necic acid significantly influences their antitumor activity. nih.gov In studies using the P388 lymphocytic leukemia model, C-9 and C-7 monoesters and C-7, C-9 diesters of this compound were synthesized and converted to their N-oxides for evaluation. nih.gov The in vitro cytotoxicity of some of these compounds was also assessed against the A204 rhabdomyosarcoma cell line. nih.gov

In other studies, 7-angeloylheliotrine and retronecine (B1221780), another necine base, demonstrated inhibitory activity against Sarcoma 180, with inhibition rates of 41.7% and 38.6% respectively, at a dose of 5 µg/kg/day. mdpi.comtandfonline.com Furthermore, 7-angeloylheliotrine showed selective cytotoxicity against Chinese hamster V79 cells. mdpi.comtandfonline.com It is important to note that while these compounds show promise, their inherent toxicity, particularly hepatotoxicity, remains a significant barrier to their therapeutic use. researchgate.net

Table 2: Antitumor Activity of this compound Analogues

| Compound | Cancer Model/Cell Line | Activity | Reference |

|---|---|---|---|

| This compound esters (N-oxides) | P388 lymphocytic leukemia | Antitumor activity dependent on stereochemistry | nih.gov |

| This compound esters (free bases and N-oxides) | A204 rhabdomyosarcoma | In vitro cytotoxicity | nih.gov |

| 7-Angeloylheliotrine | Sarcoma 180 | 41.7% inhibition at 5 µg/kg/day | mdpi.comtandfonline.com |

| Retronecine | Sarcoma 180 | 38.6% inhibition at 5 µg/kg/day | mdpi.comtandfonline.com |

| 7-Angeloylheliotrine | Chinese hamster V79 cells | Selective cytotoxicity | mdpi.comtandfonline.com |

Acetylcholinesterase Inhibition by this compound-Type Alkaloids

Acetylcholinesterase (AChE) is a critical enzyme in both mammalian and insect nervous systems, and its inhibition has therapeutic and insecticidal applications. mdpi.com Several this compound-type PAs have been identified as inhibitors of AChE. wikipedia.orgnih.govresearchgate.net

Computational and in vitro studies have explored the interaction of this compound-type alkaloids with AChE. mdpi.comsciforum.net Molecular docking studies suggest that the presence of a hydroxylated chain is a crucial feature for the inhibitory activity of these alkaloids. mdpi.comsciforum.net A study on PAs isolated from Echium confusum and Solenanthus lanatus showed that compounds like 7-O-angeloyllycopsamine N-oxide, echimidine (B1671080) N-oxide, echimidine, and 7-O-angeloylretronecine exhibited moderate AChE inhibitory activity, with IC50 values ranging from 0.275 to 0.769 mM. mdpi.comnih.gov The hepatotoxicity of these compounds in humans has led to investigations into their potential as insecticides, targeting insect AChE. mdpi.com

Antifeedant Activity in Insect-Plant Interactions

Pyrrolizidine alkaloids are recognized as a key component of the chemical defense system of plants against herbivores. mdpi.comijmcr.com Their bitter taste can induce immediate feeding avoidance in insects. mdpi.com The antifeedant properties of this compound-type PAs have been observed in various insect-plant interactions. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of Heliotridine Type Pyrrolizidine Alkaloids

Influence of Necine Base Structure and Stereochemistry on Biological Activity

The core of a pyrrolizidine (B1209537) alkaloid is the necine base, a bicyclic amino alcohol. mdpi.com For a PA to be toxic, its necine base must be unsaturated at the 1,2-position. acs.orgmdpi.commdpi.com Saturated PAs, like those with a platynecine-type base, are generally considered non-toxic or less toxic because they cannot be metabolically activated to the reactive pyrrolic derivatives that cause cellular damage. acs.orgoup.com

Heliotridine and its enantiomer, retronecine (B1221780), are the most common necine bases in toxic PAs. mdpi.com They are diastereomers, differing in the stereochemistry at the C-7 position. mdpi.commdpi.com This stereochemical difference has a profound impact on their biological activity. This compound-based alkaloids have been shown to produce more of the toxic pyrrolic metabolites in the liver of rats compared to similar retronecine esters. nih.gov This is attributed to the stereochemistry of this compound, which, although leading to a less efficient formation of the initial toxic metabolite (dehydropyrrolizidine or DHP), results in a DHP that is more persistent in tissues. The stereochemistry at C-7 also appears to have a significant effect on antitumor activity in certain experimental systems. nih.gov

A quantitative structural-activity relationship (QSAR) analysis of over 600 PAs established a hepatotoxic rank order for necine bases as: otonecine (B3428663) > retronecine > platynecine. oup.comnih.gov While this compound itself was not ranked in this specific study, its structural similarity and metabolic behavior place it within the group of toxic, unsaturated necine bases. mdpi.comnih.gov

| Feature | Influence on Biological Activity | References |

| 1,2-Unsaturation | Essential for metabolic activation to toxic pyrrolic metabolites. Saturated necine bases are generally non-toxic. | acs.orgmdpi.commdpi.comoup.com |

| Necine Base Type | The type of necine base (e.g., retronecine, this compound, otonecine) influences the degree of toxicity. | acs.orgoup.comnih.gov |

| C-7 Stereochemistry | The stereoconfiguration at C-7 (distinguishing this compound from retronecine) affects the rate of toxic metabolite formation and persistence, and can influence antitumor activity. | mdpi.comnih.gov |

Impact of Necic Acid Esterification and Macrocyclic Structures on Toxicity

The toxicity of this compound-type PAs is not solely determined by the necine base but is significantly modulated by the nature of the necic acids esterified to it. nih.gov PAs can exist as monoesters, open-chain diesters, or macrocyclic diesters. encyclopedia.pub

Generally, diesters are more toxic than monoesters. For instance, diesters of this compound are approximately four times more toxic than the corresponding monoesters in animal studies. nih.gov Furthermore, a QSAR analysis confirmed the following general order of toxicity based on esterification: macrocyclic diester ≥ open-ring diester > monoester. oup.comnih.gov The increased toxicity of diesters, particularly macrocyclic ones, is attributed to their ability to act as bifunctional alkylating agents after metabolic activation, allowing them to cross-link DNA and other cellular macromolecules. psu.eduusu.edu

The structure of the necic acid itself, including its chain length and branching, also plays a role. Highly branched necic acids can sterically hinder hydrolysis by esterases, a key detoxification pathway. psu.edu This resistance to hydrolysis increases the proportion of the PA that undergoes metabolic activation to toxic pyrroles. psu.edu

The synthesis of macrocyclic diesters of this compound has been achieved, creating 11-membered rings. psu.edu The conformation of these macrocyclic structures is considered important as it may favor the metabolic pathway leading to toxic pyrrole (B145914) metabolites over detoxification pathways. psu.edu For example, X-ray data has shown that the conformation of the ester carbonyl groups differs between 11-membered and 12-membered macrocyclic diesters of retronecine, which likely influences their biological activity. psu.edu

| Esterification Type | General Toxicity Ranking | Rationale | References |

| Macrocyclic Diester | Most Toxic | Rigid structure may favor toxification pathways; potent bifunctional alkylating agents. | oup.comnih.govpsu.edu |

| Open-Chain Diester | Intermediate Toxicity | More toxic than monoesters; can act as bifunctional alkylating agents. | acs.orgoup.comnih.gov |

| Monoester | Least Toxic | Less potent in forming cross-links compared to diesters. | acs.orgoup.comnih.gov |

Role of N-Oxidation and Other Structural Modifications on Biological Activity Modulation

The pyrrolizidine alkaloid structure can undergo several modifications that modulate its biological activity. The most significant of these is N-oxidation.

N-Oxidation: The tertiary nitrogen of the this compound base can be oxidized to form an N-oxide. encyclopedia.pubnih.gov This process, which occurs in the liver, is generally considered a detoxification pathway. encyclopedia.pub PA N-oxides are more water-soluble and are readily excreted in the urine. encyclopedia.pub However, N-oxides can be reduced back to the tertiary PA base by gut microflora or liver enzymes, creating a potential for a cyclical effect where the detoxified form is reactivated. encyclopedia.pubpsu.edu While N-oxides themselves are generally less toxic, some studies have noted that they can still cause hepatotoxicity, albeit at a much lower level than their corresponding tertiary PAs. mdpi.commedcraveonline.com A QSAR study ranked the N-oxide form as equally toxic as the tertiary PA in terms of acute hepatotoxicity, which contrasts with the general view of it being a detoxification product. oup.comnih.gov

Dehydrogenation: The primary metabolic activation pathway for this compound-type PAs is dehydrogenation by cytochrome P450 enzymes in the liver to form highly reactive dehydropyrrolizidine (DHP) metabolites, also known as pyrrolic esters. mdpi.commdpi.com These electrophilic metabolites are responsible for the alkylation of cellular macromolecules like DNA and proteins, which is the underlying cause of their toxicity. mdpi.com Dehydropyrrolizidine derivatives have been shown to be more potent in inhibiting cell colony formation and inducing morphological abnormalities than their parent compounds. nih.gov

Other structural modifications, such as the introduction of different functional groups on the necic acid, can also influence biological activity. For example, the presence of a hydroxylated chain on the ester group has been identified as a crucial feature for the acetylcholinesterase inhibitory activity of some this compound-type alkaloids. mdpi.comsciforum.net

Computational Chemistry Approaches in Structure-Activity Relationship Studies

Computational chemistry has become a valuable tool for investigating the SAR of this compound-type PAs. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) simulations provide insights that complement experimental data.

QSAR models have been successfully used to predict the hepatotoxic potential of a large number of PAs based on their structural features. oup.comnih.gov By analyzing over 600 different PAs, these models identified key molecular predictors and established a rank order of toxicity based on the necine base, its modifications, and the type of necic acid, concluding that the necic acid has a higher influence on acute hepatotoxicity than the necine base. oup.comnih.gov

Molecular docking studies have been employed to explore the interaction of this compound-type alkaloids with biological targets, such as the enzyme acetylcholinesterase (AChE). mdpi.comsciforum.net These studies help to understand the binding modes and energies of the alkaloids within the enzyme's active site, correlating structural features, like the presence of a hydroxylated chain, with inhibitory activity. mdpi.comsciforum.net Such computational analyses can also be extended to predict interactions with insect AChE, exploring potential applications as insecticides. mdpi.com

DFT simulations have been used to determine quantitative structure-activity relationships by calculating various quantum chemical and geometrical descriptors for identified compounds. researchgate.net Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity parameters can be predicted in silico, helping to screen compounds and guide further experimental studies. sciforum.net These computational approaches are instrumental in elucidating the complex relationships between the three-dimensional structure of this compound-type alkaloids and their biological effects, facilitating the prediction of toxicity and the exploration of potential therapeutic or other applications.

Synthetic Methodologies for Heliotridine and Its Analogues

Total Synthesis of (+)-Heliotridine

The total synthesis of (+)-heliotridine has been accomplished through several distinct and innovative routes, showcasing a range of synthetic strategies.

A common and effective strategy for the enantioselective synthesis of (+)-heliotridine involves the use of readily available chiral starting materials, with L-(-)-malic acid being a prominent example. grafiati.comrsc.org This approach leverages the inherent chirality of the starting material to establish the stereochemistry of the target molecule.

Another approach also utilizing L-malic acid as the chiral precursor was developed to synthesize both (+)-heliotridine and its epimer, (+)-retronecine. rsc.org This method employs an intermolecular carbenoid displacement reaction as a key strategic step. rsc.org

The use of L-malic acid as a starting material has been noted in several synthetic approaches due to its ready availability and the efficiency with which its stereocenter can be translated to the target molecule. researchgate.net

Table 1: Comparison of Synthetic Routes to (+)-Heliotridine from L-Malic Acid

| Key Strategy | Number of Steps (from imide) | Overall Yield (from imide) | Reference |

| α-Sulfonyl Radical Cyclization | 11 | 12% | grafiati.com |

| Intermolecular Carbenoid Displacement | Not specified | Not specified | rsc.org |

Data sourced from referenced literature.

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings and has been successfully applied to the synthesis of the pyrrolizidine (B1209537) core of heliotridine. researchgate.netmdpi.com This method typically involves the reaction of a nitrone with a dipolarophile.

The versatility of 1,3-dipolar cycloaddition reactions is further highlighted by their use in preparing a variety of pyrrolizidine and indolizidine scaffolds, demonstrating the broad applicability of this methodology in alkaloid synthesis. rsc.orgresearchgate.net

More contemporary synthetic methods have employed radical cyclizations and transition metal catalysis, particularly with gold, to achieve the synthesis of (+)-heliotridine.

Radical Cyclization:

A strategy developed for the synthesis of related pyrrolizidine alkaloids has been extended to (+)-heliotridine. grafiati.com This approach utilizes an α-sulfonyl radical cyclization to construct the bicyclic pyrrolizidine skeleton. grafiati.comunigoa.ac.in The stereochemistry of the bridgehead is carefully controlled by the adjacent hydroxyl group. ntu.edu.tw This method has proven effective for synthesizing both (+)-heliotridine and its diastereomer, (-)-retronecine. grafiati.com

Gold-Catalyzed Cyclization:

An expedient synthesis of (+)-heliotridine has been developed that features a gold-catalyzed cyclization as a key step. nih.govacs.orgumich.edu This reaction sequence begins with the addition of a propargylsilane to an N-acyliminium ion derived from (S)-malic acid, which results in the formation of an α-allenyl amide. nih.govacs.org This intermediate then undergoes a gold-catalyzed cyclization to form the pyrrolizidine ring system. nih.govacs.orgumich.edu This efficient sequence allows for the synthesis of (+)-heliotridine in just five steps from (S)-malic acid. nih.govacs.org The gold catalyst is compatible with oxygen substituents on the pyrrolidine (B122466) ring, which is a notable advantage. acs.org

Semisynthetic Strategies for this compound Derivatives and Analogues

Semisynthetic approaches, starting from naturally occurring this compound or related compounds, are valuable for preparing derivatives and analogues for further study. For instance, (+)-heliotridine, obtained from the alkaline hydrolysis of the natural alkaloid echinatine, can be used as a starting material for the synthesis of new compounds. psu.edu

One example involves the reaction of (+)-heliotridine with various glutaric anhydride (B1165640) derivatives. This reaction primarily yields the 9-monoesters of this compound. These monoesters can then be induced to cyclize, or lactonize, to form macrocyclic diesters. psu.edu

Synthesis of Macrocyclic this compound Analogues

The synthesis of macrocyclic diesters of (+)-heliotridine has been achieved, creating analogues of naturally occurring pyrrolizidine alkaloids. psu.edursc.org These syntheses often involve a two-step process: esterification of this compound followed by an intramolecular cyclization to form the macrocycle.

In one approach, (+)-heliotridine is treated with substituted glutaric anhydrides to form monoesters. psu.edu The subsequent lactonization is carried out via the formation of pyridine-2-thiol (B7724439) esters, which are then heated under high dilution conditions to promote intramolecular cyclization. This method has been used to produce a range of 11-membered macrocyclic diesters of this compound. psu.edursc.org However, attempts to create smaller 10-membered macrocyclic diesters using succinic or phthalic anhydride were not successful. psu.edu

Table 2: Synthesis of 11-Membered Macrocyclic Diesters of (+)-Heliotridine

| Starting Anhydride | Resulting Macrocycle | Yield of Cyclization | Reference |

| Glutaric anhydride | Dilactone (7) | 41% | psu.edu |

| 3,3-Dimethylglutaric anhydride | Dilactone (4) | Not specified | psu.edu |

Data sourced from referenced literature.

Stereoselective Control in this compound Synthesis

Achieving a high degree of stereocontrol is a critical aspect of any successful synthesis of (+)-heliotridine, which possesses multiple stereocenters. The various synthetic strategies employed demonstrate different approaches to this challenge.

Chiral Pool Starting Materials: As discussed, using chiral precursors like L-malic acid is a common and effective way to introduce the initial stereochemistry, which then directs the formation of subsequent stereocenters. grafiati.comrsc.org

Substrate-Controlled Diastereoselectivity: In radical cyclization approaches, the existing stereochemistry on the substrate, such as a hydroxyl group adjacent to the forming bridgehead, can effectively control the stereochemical outcome of the cyclization. ntu.edu.tw

Reagent-Controlled Asymmetric Synthesis: While not explicitly detailed in the provided context for a total synthesis, the broader field of alkaloid synthesis often employs chiral reagents or catalysts to induce enantioselectivity. For instance, asymmetric Baylis-Hillman reactions using chiral ionic liquids have been explored for creating chiral building blocks. acs.org

1,3-Dipolar Cycloadditions: The stereochemical outcome of 1,3-dipolar cycloadditions can be highly predictable and controllable, based on the geometry of the nitrone and the dipolarophile, as well as the reaction conditions. The synthesis reported by Cordero and colleagues achieved high selectivity in this key step. researchgate.netmdpi.com

The successful stereocontrolled synthesis of both (+)-heliotridine and its epimer, (+)-retronecine, from a common precursor highlights the level of sophistication achieved in controlling the stereochemistry of these complex molecules. rsc.org

Analytical Chemistry Methodologies for Heliotridine Type Pyrrolizidine Alkaloids

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in the analysis of PAs, enabling the separation of complex mixtures into individual components. The choice of chromatographic technique depends on the volatility and polarity of the analytes, as well as the desired sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used technique for the analysis of PAs. This method is particularly suitable for non-volatile and thermally labile compounds like heliotridine and its esterified forms.

The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified aqueous solution and an organic solvent such as acetonitrile or methanol. The acidic modifier, commonly formic acid or acetic acid, is essential to ensure the ionization of the alkaloids and improve their chromatographic peak shape. Gradient elution is often employed to effectively separate a wide range of PAs with varying polarities within a single analytical run.

The DAD detector acquires UV-Vis spectra for each point in the chromatogram, providing both quantitative information (from the peak area at a specific wavelength) and qualitative information (from the UV spectrum of the peak). Pyrrolizidine (B1209537) alkaloids containing the 1,2-unsaturated necine base, such as this compound, exhibit a characteristic UV absorption maximum around 220 nm. This allows for selective detection and preliminary identification. researchgate.netnih.gov The identification of a specific alkaloid is confirmed by comparing its retention time and UV spectrum with those of a certified reference standard. nih.govmdpi.com

Table 1: Typical HPLC-DAD Parameters for this compound-Type Alkaloid Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | Diode Array Detector (DAD) |

| Wavelength (λmax) | ~220 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Necine Base Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While intact pyrrolizidine alkaloid esters are generally not suitable for direct GC analysis due to their low volatility and thermal instability, GC-MS is an excellent method for the analysis of the necine bases, such as this compound, after chemical modification.

For the analysis of total 1,2-unsaturated PAs, a common approach involves the hydrolysis of the ester bonds to release the necine base, followed by a derivatization step to increase its volatility and thermal stability. The resulting derivative is then analyzed by GC-MS. The mass spectrometer fragments the derivatized necine base in a reproducible manner, generating a characteristic mass spectrum that serves as a chemical fingerprint for identification.

The mass spectrum of the this compound necine base is characterized by specific fragment ions. The presence of fragment ions at m/z 138, 120, and 94 is indicative of the this compound/retronecine (B1221780) structure. mjcce.org.mkresearchgate.netresearchgate.net The relative abundance of these ions can sometimes help in distinguishing between stereoisomers. mjcce.org.mk

Table 2: Characteristic GC-MS Fragment Ions for this compound Necine Base

| Mass-to-Charge Ratio (m/z) | Interpretation |

|---|---|

| 138 | [M-OH]+ or fragment from the necine ring |

| 120 | Characteristic fragment of 1,2-unsaturated necines |

| 94 | Further fragmentation of the necine ring |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has become the gold standard for the trace-level quantification of pyrrolizidine alkaloids in complex matrices. mdpi.comnih.gov This technique combines the high separation efficiency of UHPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.

UHPLC systems utilize columns with smaller particle sizes (<2 µm), which allows for faster separations and higher resolution compared to conventional HPLC. The separated analytes are then introduced into the mass spectrometer. In the tandem mass spectrometer, specific precursor ions (typically the protonated molecules [M+H]+ of the alkaloids) are selected and fragmented to produce characteristic product ions. The instrument then monitors specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). nih.govfrontiersin.org This process significantly reduces background noise and allows for highly selective and sensitive quantification, even in the presence of co-eluting matrix components.

For this compound, the precursor ion would be its protonated molecule. The selection of product ions for the MRM transition is based on the fragmentation pattern of the molecule. Based on known fragmentation patterns of the this compound necine base, plausible MRM transitions can be established for quantitative analysis. The limits of detection (LOD) and quantification (LOQ) for PAs using UHPLC-MS/MS are typically in the low µg/kg range. nih.gov

Table 3: Illustrative UHPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | UHPLC C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium formate in water |

| Mobile Phase B | 0.1% Formic acid and 5 mM Ammonium formate in methanol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]+ (this compound) | m/z 156 |

| Proposed Product Ions | m/z 138, 120, 94 |

| LOD/LOQ Range for PAs | 0.06 - 0.25 µg/kg / 0.22 - 0.82 µg/kg nih.gov |

Advanced Spectrometric Techniques for Identification and Quantification

Advanced spectrometric techniques offer enhanced capabilities for the structural elucidation and sensitive detection of pyrrolizidine alkaloids. These methods are often used for confirmation, identification of unknown alkaloids, and rapid screening.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the ions. researchgate.net Unlike nominal mass spectrometers, which measure mass to the nearest integer, HRMS instruments can measure mass to several decimal places. libretexts.org

This high mass accuracy allows for the determination of the elemental composition of an unknown compound by comparing the measured accurate mass with the theoretical exact masses of all possible elemental formulas. algimed.com For example, the molecular formula of this compound is C₈H₁₃NO₂. Its theoretical monoisotopic mass can be calculated with high precision. An experimentally measured mass that is very close to this theoretical value (typically within a mass error of less than 5 ppm) provides strong evidence for the presence of this compound. HRMS is often coupled with liquid chromatography (LC-HRMS) for the analysis of complex samples. nih.gov

**Table 4: Exact Mass Calculation for this compound (C₈H₁₃NO₂) **

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Theoretical Monoisotopic Mass | 155.094629 |

Direct Analysis in Real-Time Mass Spectrometry (DART-MS)

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. researchgate.net The sample is placed between the DART ion source and the inlet of the mass spectrometer, and a heated stream of metastable gas (usually helium) desorbs and ionizes the analytes from the sample surface.

DART-MS is particularly useful for the rapid screening of plant materials, honey, and other food products for the presence of pyrrolizidine alkaloids. researchgate.net The analysis time is typically a few seconds per sample. This technique provides a mass spectrum of the analytes present on the surface of the sample. For this compound-containing samples, the protonated molecule [M+H]+ would be observed in the mass spectrum.

While DART-MS is primarily a qualitative or semi-quantitative screening tool, recent studies have shown its potential for quantitative analysis with the use of appropriate internal standards. researchgate.net The limits of detection for PAs using DART-MS have been reported in the ng/mL range. researchgate.net

Table 5: Performance Characteristics of DART-MS for Pyrrolizidine Alkaloid Analysis

| Parameter | Value/Description |

|---|---|

| Ionization Technique | Direct Analysis in Real Time (DART) |

| Sample Introduction | Direct placement of sample in the ion source |

| Analysis Time | Seconds per sample |

| Typical Analytes | Surface compounds, including alkaloids |

| LOD Range | 0.55–0.85 ng·mL⁻¹ researchgate.net |

| LOQ Range | 1.83–2.82 ng·mL⁻¹ researchgate.net |

Immunochemical Assays (e.g., Enzyme-Linked Immunosorbent Assays) for Pyrrolizidine Alkaloids

Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), have emerged as valuable screening tools for the rapid detection of pyrrolizidine alkaloids. These assays are based on the principle of specific antibody-antigen recognition and offer high throughput and sensitivity.

The development of ELISAs for PAs involves the synthesis of haptens, which are small molecules that elicit an immune response only when attached to a large carrier, such as a protein. For this compound-type PAs, haptens are designed to mimic the core structure of the target alkaloids. Polyclonal or monoclonal antibodies are then generated against these hapten-carrier conjugates.

A study on the development of a rapid multiplex ELISA for PAs reported the use of haptens representing three groups of alkaloids: senecionine, lycopsamine, and heliotrine (B1673042) types. nih.gov This assay demonstrated a detection capability of less than 25 μg/kg for heliotrine, among other PAs, in honey and feed matrices. nih.gov The introduction of a zinc reduction step in the extraction procedure also allowed for the detection of PA N-oxides. nih.gov

The cross-reactivity of the antibodies is a critical parameter in the performance of an ELISA. An ideal assay would have high specificity for the target analyte with minimal cross-reactivity with structurally related but less toxic compounds. Research has shown that ELISAs can be developed with varying degrees of specificity. For instance, a monocrotaline-based ELISA showed no cross-reactivity with retrorsine or senecionine, demonstrating the potential for substrate-specific detection. nih.govacs.org Conversely, some assays are designed to be broadly cross-reactive to detect a whole class of PAs. For example, an ELISA developed for riddelliine also showed cross-reactivity with its N-oxide form and other closely related PAs. cabidigitallibrary.org

| Target Analyte/PA Type | Matrix | Detection Limit (ppb) | Key Findings | Reference |

|---|---|---|---|---|

| Heliotrine | Honey, Feed | <25 µg/kg | Multiplex format allows for simultaneous screening of multiple PA types. | nih.gov |

| Retrorsine | - | 0.5 - 10 | Also detected isatidine (retrorsine N-oxide) and senecionine with varying sensitivities. | nih.govacs.org |

| Monocrotaline | - | 5 - 500 | Demonstrated substrate-specific detection with no cross-reactivity to retrorsine or senecionine. | nih.govacs.org |

Sample Preparation and Extraction Strategies for Complex Biological and Environmental Matrices

The extraction of this compound-type PAs from complex matrices such as plant material, honey, milk, and herbal products is a critical step that significantly influences the accuracy and reliability of the subsequent analysis. The choice of extraction method depends on the physicochemical properties of the PAs and the nature of the sample matrix.

Pyrrolizidine alkaloids, including their N-oxide forms, are generally more soluble in polar solvents like methanol or aqueous dilute acids. mdpi.comnih.gov Therefore, extraction is often performed using acidic aqueous solutions or methanol-water mixtures. A common approach involves solid-liquid extraction, where the sample is homogenized and extracted with a suitable solvent. For instance, a method for the determination of PAs in plant material utilizes a twofold sonication in an aqueous sulfuric acid solution. bund.de

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of PAs from crude extracts. mdpi.com Cation-exchange SPE cartridges are particularly effective for isolating the basic PA structures. The basic PAs are retained on the sorbent, while neutral and acidic interferences are washed away. The PAs are then eluted with an ammoniated organic solvent. This approach has been successfully applied to the analysis of PAs in teas, honey, and milk. researchgate.netmdpi.commdpi.com

The complexity of the food matrix can significantly impact the release and stability of PAs, necessitating matrix-specific optimization of extraction protocols. mdpi.com For example, in the analysis of honey, a simple dilution followed by SPE may be sufficient, whereas for herbal teas, a more rigorous extraction and cleanup procedure is often required to remove interfering compounds. mdpi.com

| Technique | Principle | Typical Solvents/Reagents | Applicable Matrices | Reference |

|---|---|---|---|---|

| Solid-Liquid Extraction | Extraction of PAs from a solid sample into a liquid phase. | Aqueous sulfuric acid, Methanol/water mixtures | Plant material, Herbal teas | bund.de |

| Solid-Phase Extraction (SPE) | Cleanup and concentration of PAs from a liquid extract. | Cation-exchange cartridges, Methanol, Ammoniated methanol | Honey, Milk, Tea extracts | mdpi.commdpi.com |

Bioassay-Directed Analysis for Identification of Toxic this compound-Type Pyrrolizidine Alkaloids

Bioassay-directed analysis is a powerful strategy for identifying biologically active compounds, including toxic PAs, in complex mixtures. This approach combines biological screening with chemical fractionation and analysis to isolate and identify the compounds responsible for the observed biological activity.

In the context of this compound-type PAs, bioassay-directed analysis has been employed to identify previously unknown or uncharacterized toxic alkaloids in plant extracts. A study on extracts of Heliotropium europaeum and H. popovii utilized the HepaRG/γH2AX assay to detect genotoxic activity. nih.govwur.nlresearchgate.net The results showed that the extracts exhibited higher genotoxic activity than could be explained by the presence of known PAs, suggesting the presence of other toxic compounds. nih.govwur.nlresearchgate.net

The process typically involves the following steps:

Extraction: Preparation of a crude extract from the plant material.

Bioassay Screening: Testing the crude extract for a specific biological activity (e.g., cytotoxicity, genotoxicity).

Fractionation: If the crude extract is active, it is separated into fractions using chromatographic techniques.

Bioassay of Fractions: Each fraction is tested in the bioassay to identify the active fractions.

Iterative Fractionation and Bioassay: The active fractions are further separated, and the resulting sub-fractions are tested until pure, active compounds are isolated.

Structure Elucidation: The chemical structure of the isolated active compounds is determined using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.